

High-Purity 2,4,4-Trimethylhexane: A Versatile Tool for Analytical Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,4-Trimethylhexane

Cat. No.: B091184

[Get Quote](#)

Abstract

High-purity **2,4,4-Trimethylhexane** is a branched alkane with significant applications in analytical testing, primarily serving as a reference compound and internal standard in gas chromatography (GC) and as a non-polar solvent in various spectroscopic and chemical processes. Its well-defined physical and chemical properties, including its boiling point, retention index, and spectral characteristics, make it a valuable tool for researchers, scientists, and professionals in drug development and quality control. This document provides detailed application notes and experimental protocols for the effective use of high-purity **2,4,4-Trimethylhexane** in these analytical contexts.

Introduction

2,4,4-Trimethylhexane is a saturated hydrocarbon with the chemical formula C9H20.^{[1][2][3]} As an isomer of nonane, its branched structure confers specific properties that are advantageous in analytical chemistry.^[4] Unlike linear alkanes, the tertiary carbon atoms in its structure provide a distinct elution profile in gas chromatography, making it an excellent marker in complex hydrocarbon mixtures. High-purity grades of **2,4,4-Trimethylhexane** ($\geq 98.0\%$ by GC) are commercially available, ensuring reliability and reproducibility in analytical methods.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **2,4,4-Trimethylhexane** is essential for its application in analytical testing. Key properties are summarized in the table

below.

Property	Value	Reference
Molecular Formula	C9H20	[1] [2] [3]
Molecular Weight	128.26 g/mol	[1]
CAS Number	16747-30-1	[1]
Boiling Point	125-127 °C	
Density	0.716 g/mL at 20 °C	
Refractive Index (n ₂₀ /D)	1.403	
Flash Point	13 °C (closed cup)	
Kovats Retention Index (non-polar column)	~810	[1]
UV Cutoff Wavelength	~210 nm (estimated)	[5] [6] [7] [8]

Applications in Analytical Testing

Gas Chromatography (GC)

High-purity **2,4,4-Trimethylhexane** is predominantly used in gas chromatography for two main purposes: as a reference compound for retention index calculations and as an internal standard for quantitative analysis.

In the analysis of complex hydrocarbon mixtures such as gasoline and petroleum products, **2,4,4-Trimethylhexane** serves as a known marker to aid in the identification of other branched alkanes. Its well-documented Kovats retention index on non-polar stationary phases allows for the normalization of retention times, facilitating the comparison of chromatograms across different instruments and laboratories.

The chemical inertness and volatility of **2,4,4-Trimethylhexane** make it an ideal internal standard for the quantitative analysis of VOCs in various matrices, including environmental samples. An internal standard is a compound added in a constant amount to all samples,

calibration standards, and blanks. It helps to correct for variations in injection volume, instrument response, and sample preparation.

Experimental Protocol: Quantitative Analysis of BTEX in Water using GC-MS with 2,4,4-Trimethylhexane as an Internal Standard

This protocol describes the determination of benzene, toluene, ethylbenzene, and xylenes (BTEX) in water samples using gas chromatography-mass spectrometry (GC-MS) with **2,4,4-Trimethylhexane** as an internal standard.

1. Materials and Reagents

- High-purity **2,4,4-Trimethylhexane** ($\geq 98.0\%$)
- BTEX standard solution (certified reference material)
- Methanol (purge-and-trap grade)
- Deionized water (VOC-free)
- Helium (carrier gas, 99.999% purity)
- 40 mL screw-cap vials with PTFE-lined septa

2. Instrumentation

- Gas chromatograph with a mass selective detector (GC-MS)
- Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent non-polar column
- Autosampler or manual injection system
- Purge and Trap Concentrator

3. Standard Preparation

- Internal Standard Stock Solution (IS-Stock): Accurately weigh approximately 100 mg of high-purity **2,4,4-Trimethylhexane** and dissolve it in 100 mL of methanol to obtain a concentration of 1 mg/mL.
- Internal Standard Working Solution (IS-Work): Dilute the IS-Stock solution with methanol to a final concentration of 10 µg/mL.
- Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the BTEX standard solution into deionized water. Add a constant amount of the IS-Work solution to each calibration standard. The final concentration of the internal standard should be consistent across all standards (e.g., 10 µg/L).

4. Sample Preparation and Analysis

- Collect water samples in 40 mL vials, ensuring no headspace.
- Add a precise volume of the IS-Work solution to each 40 mL water sample to achieve the same concentration as in the calibration standards.
- Analyze the samples and calibration standards by Purge and Trap GC-MS.

5. GC-MS Parameters

Parameter	Setting
Injector Temperature	250 °C
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Temperature Program	Initial 40 °C for 2 min, ramp to 150 °C at 10 °C/min, hold for 2 min
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	35-350 amu

6. Data Analysis

- Identify the peaks corresponding to BTEX and **2,4,4-Trimethylhexane** based on their retention times and mass spectra.
- Calculate the response factor (RF) for each BTEX analyte relative to the internal standard using the calibration standards.
- Quantify the concentration of each BTEX analyte in the samples using the calculated response factors and the peak areas of the analytes and the internal standard.

Spectroscopy

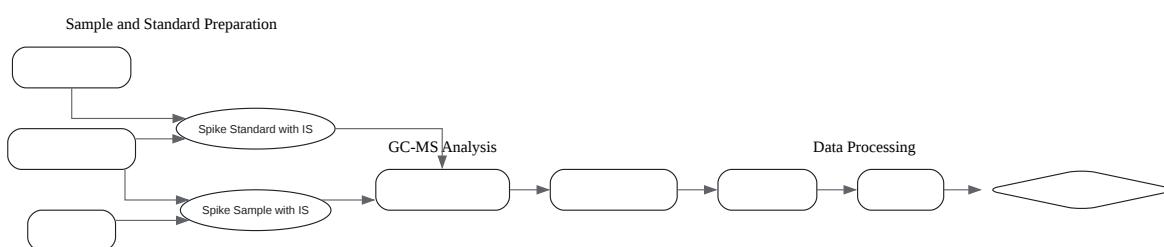
Due to its saturated hydrocarbon nature, **2,4,4-Trimethylhexane** is relatively transparent in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, making it a suitable non-polar solvent for spectroscopic applications.

Similar to other alkanes like hexane and cyclohexane, **2,4,4-Trimethylhexane** is expected to have a UV cutoff wavelength of approximately 210 nm.^{[5][6][7][8]} This allows for the analysis of compounds that absorb light at wavelengths above 210 nm without significant solvent interference. It is a suitable solvent for non-polar analytes.

While deuterated solvents are typically used in NMR to avoid large solvent peaks, non-deuterated **2,4,4-Trimethylhexane** can be used for certain applications where the analyte signals do not overlap with the solvent signals or when the solvent signals can be suppressed. Its simple proton NMR spectrum, consisting of signals in the aliphatic region, can be advantageous in some cases.

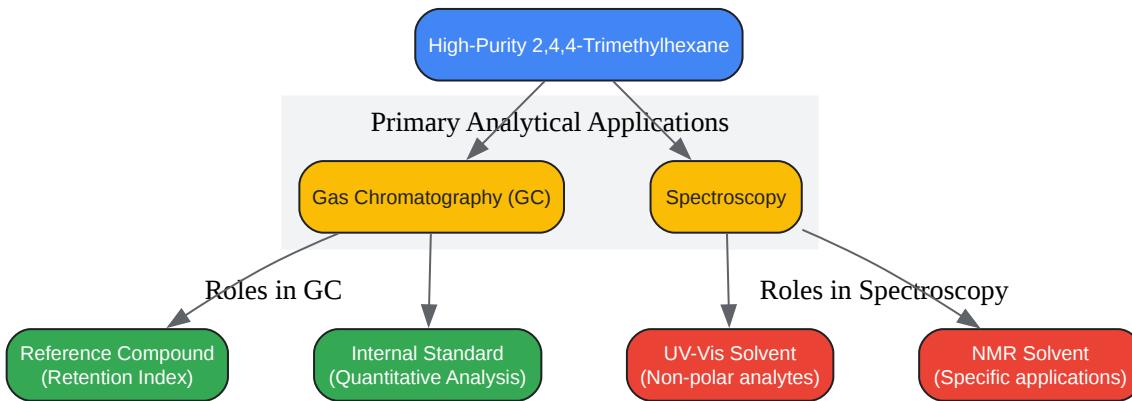
Role in Drug Development

The direct application of **2,4,4-Trimethylhexane** in drug development is limited due to its biological inertness.^[9] Alkanes are generally considered non-toxic and are not pharmacologically active. However, the principles of organic chemistry allow for the use of alkane structures as scaffolds upon which pharmacologically active functional groups can be built.^[10] More complex, functionalized alkanes, such as semifluorinated alkanes, are being investigated as potential drug carriers due to their unique solubility properties.


Safety and Handling

2,4,4-Trimethylhexane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion


High-purity **2,4,4-Trimethylhexane** is a valuable and versatile compound in the field of analytical testing. Its primary utility lies in gas chromatography, where it serves as a reliable reference compound and internal standard for the analysis of complex hydrocarbon mixtures and volatile organic compounds. Its properties also lend it to use as a non-polar solvent in various spectroscopic techniques. While its direct role in drug development is minimal, the broader class of alkanes provides a foundational understanding for the synthesis of more complex pharmaceutical compounds. The protocols and data presented here provide a framework for the effective application of high-purity **2,4,4-Trimethylhexane** in a variety of research and industrial settings.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

[Click to download full resolution via product page](#)

Caption: Key analytical applications of high-purity **2,4,4-Trimethylhexane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,4-Trimethylhexane | C9H20 | CID 28024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,4-Trimethylhexane | C9H20 | CID 28022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexane, 2,4,4-trimethyl- [webbook.nist.gov]
- 4. Buy 2,4,4-Trimethylhexane (EVT-430051) | 16747-30-1 [evitachem.com]
- 5. UV Cutoff [macro.lsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. scribd.com [scribd.com]

- 9. Alkane - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [High-Purity 2,4,4-Trimethylhexane: A Versatile Tool for Analytical Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091184#high-purity-2-4-4-trimethylhexane-for-analytical-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com